
4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine, or 4-CNP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of pyrazolone, a heterocyclic aromatic compound, and is composed of a three-ring structure. The compound has been used in various studies to elucidate the structure and function of proteins, to study the effects of drugs, and to investigate the role of enzymes in biochemical pathways. In
Applications De Recherche Scientifique
Synthesis and Characterization
- Pyrazole derivatives, including 4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine, are synthesized using methods like microwave irradiation and conventional heating. These methods offer advantages such as higher yields, environmental friendliness, and reduced reaction times. The synthesized compounds are characterized by techniques like FTIR, 1H NMR, and mass spectral data (Ravula et al., 2016).
Structural Analysis
- Single crystal X-ray diffraction studies play a crucial role in confirming the structures of such pyrazole derivatives. This includes analysis of torsional angles, intermolecular hydrogen bonding interactions, and exploration of C-H···π and π···π stacking interactions using techniques like Hirshfeld surface analysis (Nadaf et al., 2019).
Biological Applications
- These compounds have been explored for potential anti-inflammatory and antibacterial activities. For instance, some pyrazole derivatives exhibit significant in vivo anti-inflammatory and in vitro antibacterial activities. Molecular docking results suggest their usefulness as templates for anti-inflammatory drugs (Ravula et al., 2016).
Chemical Reactions and Mechanisms
- Studies on the kinetics and mechanisms of reactions involving pyrazole derivatives are conducted. For example, investigation into the reactions of compounds like O-(4-chlorophenyl) (4-nitrophenyl) dithiocarbonates with amines provides insights into the reaction pathways and rate-determining steps (Castro et al., 2011).
Antimicrobial and Anticancer Activities
- Pyrazole derivatives are evaluated for their antimicrobial activity against various bacteria and fungi. Some derivatives show significant inhibitory activity against tested organisms. Additionally, certain compounds exhibit higher anticancer activity than standard drugs like doxorubicin (Hafez et al., 2016).
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-2-(3-nitrophenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-11-4-1-3-10(7-11)14-9-18-19(15(14)17)12-5-2-6-13(8-12)20(21)22/h1-9H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIUUMVDZYYMJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

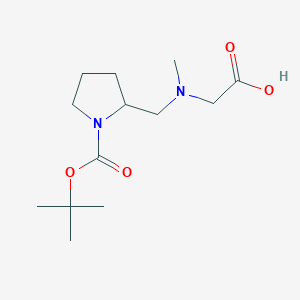
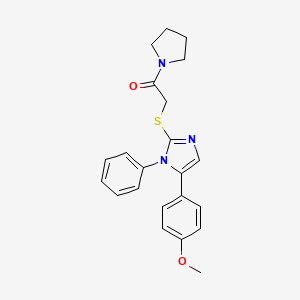
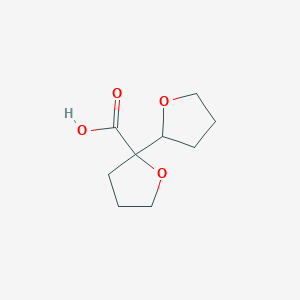
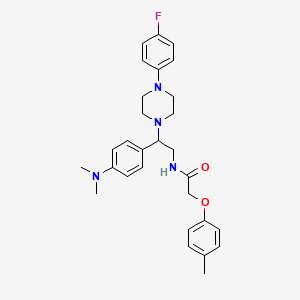
![N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2369665.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2369666.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-nitrobenzenecarboxylate](/img/structure/B2369673.png)
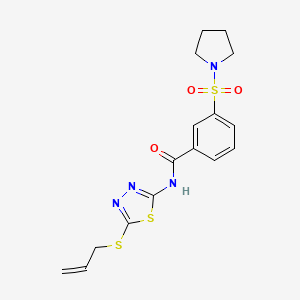
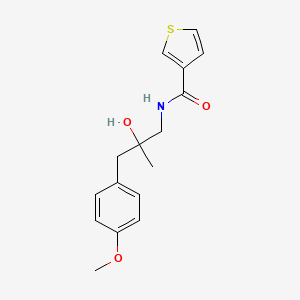
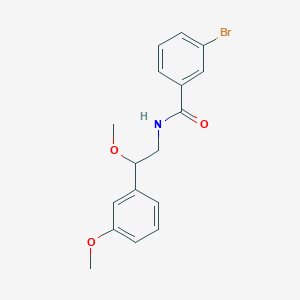
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2369679.png)
![2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine](/img/structure/B2369681.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2369682.png)